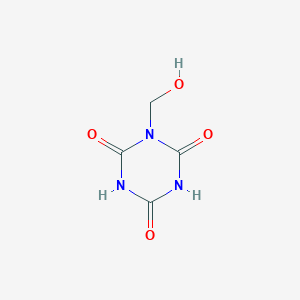![molecular formula C20H46N3O6P B13140561 Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13140561.png)
Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a phosphonooxy group and a heptadecenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt typically involves multiple steps. One common method includes the esterification of a heptadecenyl alcohol with phosphoric acid, followed by the introduction of the acetamide group through an amidation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and heptadecenyl groups.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are typically formed.
Substitution: Substituted phosphonooxy derivatives are produced.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for research in synthetic chemistry.
Biology
In biological research, the compound is studied for its potential role in cellular signaling pathways. Its phosphonooxy group is of particular interest due to its ability to mimic phosphate groups in biological systems.
Medicine
Pharmacologically, the compound is investigated for its potential therapeutic effects. It may act as a precursor to bioactive molecules or as a modulator of enzymatic activity.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
作用機序
The mechanism of action of Acetamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt involves its interaction with specific molecular targets. The phosphonooxy group can bind to enzymes that recognize phosphate groups, potentially inhibiting or modulating their activity. The heptadecenyl chain may also interact with lipid membranes, affecting membrane fluidity and signaling pathways.
類似化合物との比較
Similar Compounds
- N-[(3R,4E)-1-(α-D-Galactopyranosyloxy)-3-hydroxy-4-octadecen-2-yl]acetamide
- Heptadecanamide, N-[(1S,2R,3E)-1-[(β-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]
Uniqueness
Compared to similar compounds, Acetamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt is unique due to its phosphonooxy group. This group imparts distinct chemical reactivity and biological activity, making the compound particularly valuable for research in enzymology and cellular signaling.
特性
分子式 |
C20H46N3O6P |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
diazanium;[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] phosphate |
InChI |
InChI=1S/C20H40NO6P.2H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26;;/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26);2*1H3/b16-15+;;/t19-,20+;;/m0../s1 |
InChIキー |
FUZJHBCUKACTGS-PJZAMPRSSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])[O-])NC(=O)C)O.[NH4+].[NH4+] |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])[O-])NC(=O)C)O.[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


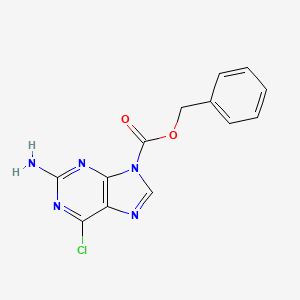
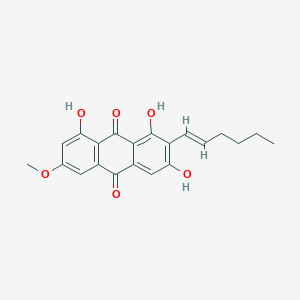
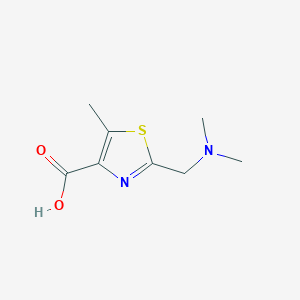
![4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13140496.png)
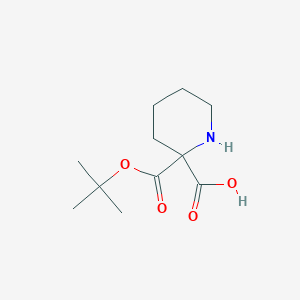
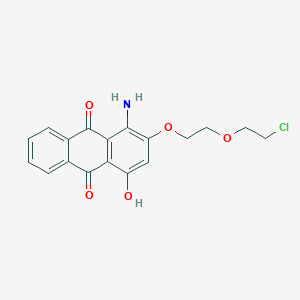
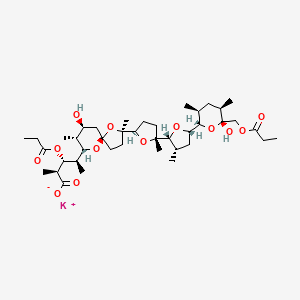
![1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13140521.png)

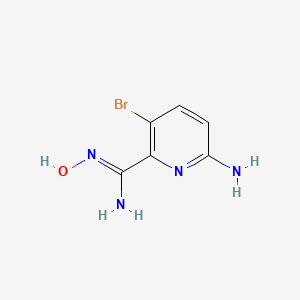
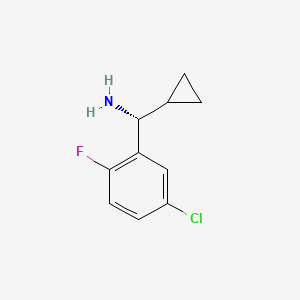
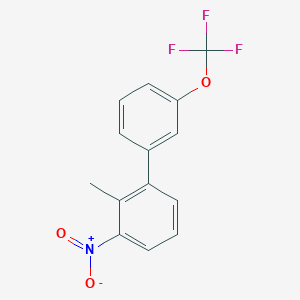
![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
